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methionine-rich 2S protein, Helianthus

Cat. No.: B1179946
CAS No.: 135228-97-6
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Description

Significance of Seed Storage Proteins in Plant Physiology

Seed storage proteins are not merely passive nutrient reservoirs; they play an active and indispensable role in ensuring the successful establishment of a new plant.

Seed storage proteins are paramount for the proper development of the embryo and the subsequent growth of the seedling. nih.gov During embryogenesis, the accumulation of these proteins is a key aspect of seed maturation, providing the necessary building blocks for differentiation and growth. youtube.com Upon germination, the controlled breakdown of these storage proteins provides a steady supply of amino acids to the developing embryo and seedling, fueling cell division, expansion, and the formation of new tissues. nih.govbioone.org This internal nutrient source is critical in the early stages of a seedling's life, before it can establish a root system for nutrient uptake from the soil and efficient photosynthetic activity. nih.gov

The mobilization of nutrient reserves is a highly regulated process that begins upon seed imbibition. nih.govcabidigitallibrary.org Storage proteins are densely packed within protein bodies in the seed's storage tissues, such as the cotyledons in dicots. nih.govyoutube.com The breakdown of these proteins is initiated by specific proteases that are often synthesized during seed maturation and activated during germination. nih.govoup.com This enzymatic degradation releases amino acids that are then transported to the growing points of the embryo and seedling. cabidigitallibrary.org The efficiency of this mobilization process is a key determinant of seed vigor and successful seedling establishment. researchgate.net While primarily a post-germination event, some mobilization of storage proteins can occur during the germination process itself. frontiersin.org

Beyond providing a source of amino acids, seed storage proteins contribute to various metabolic processes essential for the young plant. The amino acids released from their degradation are used for the synthesis of new proteins, including enzymes that are vital for metabolic pathways such as respiration and photosynthesis. cabidigitallibrary.org Furthermore, some seed proteins have been shown to possess enzymatic activities themselves or play roles in defending the seed and seedling against pathogens. allergyresources.co.ukmdpi.com They are also involved in stress tolerance, helping the plant to withstand adverse conditions during its early, vulnerable stages. mdpi.com

Overview of the 2S Albumin Protein Family

The methionine-rich 2S protein of Helianthus annuus belongs to the 2S albumin family, a significant group of seed storage proteins.

The 2S albumins are classified within the prolamin superfamily of proteins. openbiochemistryjournal.comsemanticscholar.org This superfamily also includes other important protein groups such as the non-specific lipid transfer proteins (nsLTPs) and the α-amylase/trypsin inhibitors. openbiochemistryjournal.com A defining characteristic of the prolamin superfamily is a conserved skeleton of eight cysteine residues, which contributes to their structural stability. openbiochemistryjournal.comsemanticscholar.org

2S albumins are generally small, water-soluble proteins. allergyresources.co.ukresearchgate.net They are characterized by a compact and stable structure, which is largely due to a conserved network of disulfide bonds formed by their cysteine residues. openbiochemistryjournal.comresearchgate.net This compact structure makes them resistant to heat and degradation by proteases. researchgate.net Structurally, they are rich in α-helices. openbiochemistryjournal.com Biochemically, many 2S albumins are noted for their high content of sulfur-containing amino acids, particularly cysteine and, in some cases like the sunflower 2S protein, methionine. openbiochemistryjournal.comsemanticscholar.org The Helianthus annuus methionine-rich 2S protein, SFA-8, is a single polypeptide chain of 103 amino acids. nih.govnih.gov Its three-dimensional structure consists of five amphipathic helices arranged in a right-handed superhelix. nih.gov

Characteristic Description References
Protein Family 2S Albumin openbiochemistryjournal.comallergyresources.co.uksemanticscholar.org
Superfamily Prolamin openbiochemistryjournal.comresearchgate.netsemanticscholar.org
Solubility Water-soluble allergyresources.co.ukresearchgate.net
Key Structural Feature Conserved skeleton of eight cysteine residues forming disulfide bonds openbiochemistryjournal.comsemanticscholar.org
Secondary Structure Rich in α-helices openbiochemistryjournal.com
Stability High stability against heat and proteolysis researchgate.net
Amino Acid Composition Often rich in sulfur-containing amino acids (cysteine, methionine) openbiochemistryjournal.comsemanticscholar.org
Specifics of Helianthus annuus Methionine-Rich 2S Protein (SFA-8) Description References
Polypeptide Chain Single chain of 103 amino acids nih.govnih.gov
Methionine Content High, containing 16 methionine residues researchgate.netnih.gov
3D Structure Five amphipathic helices in a right-handed superhelix nih.gov

Distribution and Diversity Across Plant Species

Seed storage proteins are a critical source of amino acids and nitrogen for germinating seeds. Among these, the 2S albumins represent a major group, defined by their sedimentation coefficient of approximately 2S. nih.govresearchgate.net These proteins are widely distributed throughout the plant kingdom, found in the seeds of both monocotyledonous and dicotyledonous plants. nih.govopenbiochemistryjournal.com Their presence has been identified in a variety of economically important plant families, including oilseeds like sunflower and rapeseed, legumes such as soybeans, tree nuts like Brazil nuts, and cereals. researchgate.netopenbiochemistryjournal.com

Structurally, a "typical" 2S albumin is synthesized as a precursor protein which is then proteolytically processed into a large and a small polypeptide chain linked by disulfide bonds. researchgate.netopenbiochemistryjournal.com However, variations to this structure exist. openbiochemistryjournal.com This structural diversity, along with variations in amino acid sequences, contributes to the wide range of physicochemical properties observed among 2S albumins from different plant sources.

Specific Focus: Methionine-Rich 2S Protein from Helianthus annuus (SFA8/SSA)

Within the diverse family of 2S albumins, the methionine-rich 2S protein from the common sunflower, Helianthus annuus, stands out. This protein is commonly referred to as SFA8 (Sunflower Albumin 8) or SSA (Sunflower Seed Albumin). uniprot.orgnih.gov It functions as a seed storage protein, providing a reserve of nutrients for the developing plant embryo. uniprot.org

The most remarkable feature of the sunflower 2S albumin is its exceptionally high methionine content. The mature SFA8 protein contains 16 residues of methionine, which constitutes about 16% of its amino acid composition. researchgate.net This is a significant deviation from the vast majority of 2S albumins, which typically contain only 2-3% methionine. nih.gov This high methionine content places the sunflower 2S protein in a special subclass of methionine-rich 2S proteins. nih.gov

Another well-known methionine-rich 2S protein is found in the Brazil nut (Bertholletia excelsa), which contains approximately 18% methionine. nih.gov The sunflower protein shares about 34% sequence identity with its counterpart from the Brazil nut, suggesting a divergent evolutionary path for this subclass of proteins. nih.govresearchgate.net The high concentration of methionine, an essential sulfur-containing amino acid often deficient in legume-based diets, has made the sunflower 2S albumin a protein of significant interest for improving the nutritional quality of crops through genetic engineering. nih.gov

Table 1: Methionine Content in 2S Albumins

ProteinSource OrganismMethionine Content (%)
SFA8/SSAHelianthus annuus (Sunflower)~16%
2S AlbuminBertholletia excelsa (Brazil Nut)~18%
Typical 2S AlbuminsVarious Plant Species~2-3%

The methionine-rich 2S protein from sunflower seeds was isolated and characterized in the early 1990s. In 1991, Kortt and colleagues published a pivotal study detailing the amino acid sequence of this protein, as well as the sequence of a cDNA clone that codes for the entire primary translation product. nih.gov Their research revealed that the mature protein consists of a single polypeptide chain of 103 amino acids with a molecular mass of 12,133 Da. nih.govresearchgate.net

The cDNA sequence analysis established that SFA8 is synthesized as a larger precursor protein of 141 residues. nih.gov This precursor includes a typical hydrophobic signal sequence of 25 amino acids at the N-terminus, which is a common feature for proteins targeted for secretion or transport into organelles. This is followed by a 13-residue pro-sequence that is also removed during post-translational processing to yield the mature protein. nih.gov

A significant finding from the initial sequence analysis was that, unlike many other 2S albumins which are cleaved into two separate chains, the sunflower methionine-rich protein remains as a single, uncleaved polypeptide chain. nih.govresearchgate.net The arrangement of its eight cysteine residues, however, was found to be conserved when compared to other 2S proteins from both dicots and monocots, highlighting its evolutionary relationship within the superfamily. nih.gov Subsequent research has further elucidated the structure and properties of this unique protein. isasunflower.org

Table 2: Timeline of Discovery and Initial Analysis of Sunflower 2S Methionine-Rich Protein

YearKey FindingPrimary Researchers/Publication
1991Determination of the amino acid and cDNA sequence.Kortt et al.
1991Identification as a single polypeptide chain of 103 amino acids.Kortt et al.
1991Characterization of the 141-residue precursor protein with signal and pro-sequences.Kortt et al.

Properties

CAS No.

135228-97-6

Molecular Formula

C57H82N12O16

Synonyms

methionine-rich 2S protein, Helianthus

Origin of Product

United States

Molecular Genetics and Biosynthesis of Helianthus Annuus Methionine Rich 2s Protein

Gene Structure and Organization

The genetic foundation of the methionine-rich 2S protein in sunflower lies within a small, divergent gene family. Research has led to the identification and characterization of specific genes, revealing insights into their structure, organization, and redundancy within the sunflower genome.

Identification and Characterization of Encoding Genes (e.g., HaG5)

One of the key genes identified as encoding a methionine-rich 2S albumin storage protein in Helianthus annuus is designated as HaG5 . The complete sequence of the HaG5 gene has been determined, providing a foundational understanding of its structure. nih.gov The precursor protein predicted from the HaG5 gene sequence is composed of 295 amino acids. nih.gov This precursor is notably rich in glutamine residues, which account for 24% of its amino acid composition. nih.gov A characteristic feature of the HaG5 precursor is the presence of a hydrophobic amino-terminus, which is consistent with a signal peptide necessary for directing the protein through the secretory pathway. nih.gov Further analysis through amino acid sequencing of the mature protein has revealed that it undergoes extensive post-translational processing to reach its final, functional form. nih.gov

Another well-characterized methionine-rich 2S protein is SFA8 , which is also known as Albumin-8. uniprot.org The mature SFA8 protein is a single polypeptide chain of 103 amino acids. researchgate.net

Analysis of the Gene Family and Its Redundancy

The methionine-rich 2S proteins in sunflower are not the product of a single gene but rather a small family of related genes. Evidence from cDNA analysis indicates that HaG5 is a member of a small, divergent gene family comprising at least two distinct genes. nih.gov This genetic redundancy is further supported by the identification of multiple methionine-rich 2S albumins, namely SFA7 and SFA8 . cardiffmet.ac.uk

These two proteins, SFA7 and SFA8, show a high degree of structural relatedness. cardiffmet.ac.uk Studies on their inheritance patterns have revealed that normal and variant forms of SFA8 are encoded by alleles at a single Mendelian locus. cardiffmet.ac.uk The levels of SFA7 and SFA8 can vary significantly between different sunflower genotypes, and their proportions are often inversely correlated, suggesting a complex regulatory interplay that may be influenced by genetic factors beyond the availability of sulfur. cardiffmet.ac.uk This indicates that while the genes are distinct, they are likely linked and may be subject to coordinated regulation. The existence of this gene family suggests a strategy for ensuring the production of these vital storage proteins under various conditions.

Genomic Context and Localization

While the sunflower genome is large and complex, with 17 chromosomes, the precise chromosomal location of the genes encoding the methionine-rich 2S proteins like HaG5, SFA7, and SFA8 has not been definitively pinpointed in available research. nih.gov Genetic mapping studies in sunflower have successfully located numerous other gene families and quantitative trait loci (QTLs) across the 17 linkage groups. usda.gov However, specific markers for the methionine-rich 2S albumin genes are not yet prominently featured in these maps. The analysis of the inheritance patterns of SFA7 and SFA8, showing they are encoded by alleles at a single locus, strongly suggests these genes are located in close proximity on the same chromosome. cardiffmet.ac.uk Further high-resolution mapping and genomic sequencing efforts are required to determine their exact position within the sunflower genome.

Transcriptional Regulation and Expression Dynamics

The expression of methionine-rich 2S protein genes is a highly regulated process, primarily active during seed development. This ensures the accumulation of these storage proteins at the appropriate time and in the correct tissues to support the future needs of the germinating embryo.

Expression Profiles During Seed Maturation and Germination

The transcription of methionine-rich 2S protein genes is predominantly active during the maturation phase of seed development. Proteomic analyses of developing sunflower seeds have shown that storage proteins, including the 2S albumins, are among the most abundant proteins being synthesized and accumulated. nih.gov The expression of these genes is tightly controlled to coincide with the period of nutrient deposition in the seed.

During germination, the roles are reversed. The stored 2S albumins are broken down to provide a source of amino acids, particularly methionine, for the growing embryo. Proteomic studies of seed germination show a decrease in the abundance of storage proteins as they are catabolized. nih.gov While the genes themselves are not actively transcribed during early germination, the mobilization of the stored protein is a critical process. The regulation of this transition from protein synthesis during maturation to protein degradation during germination is a key aspect of seed biology.

Tissue-Specific Gene Expression Patterns

The expression of the methionine-rich 2S protein genes is highly tissue-specific, with the primary site of expression being the developing seed. This specificity is crucial for their function as storage proteins. While comprehensive expression data across all sunflower tissues is not extensively detailed for these specific genes in the available literature, studies on the promoters of other seed-specific genes in sunflower have identified motifs that drive expression exclusively in the embryonic tissue. nih.gov It is highly probable that the promoters of the methionine-rich 2S albumin genes contain similar regulatory elements that restrict their transcription to the seed.

The regulation of this tissue-specific expression is orchestrated by a network of transcription factors. Key regulators of seed storage protein synthesis in plants include transcription factors from the B3 domain family (such as ABI3 and FUS3) and the NF-YB family (like LEC1). nih.gov These transcription factors are known to be active during seed maturation and play a pivotal role in activating the expression of storage protein genes. nih.gov

Data Tables

Table 1: Characteristics of Identified Methionine-Rich 2S Protein Genes in Helianthus annuus

Gene/Protein NamePrecursor Size (amino acids)Mature Protein Size (amino acids)Key FeaturesReference
HaG5 295Not specifiedRich in glutamine (24%); Hydrophobic signal peptide nih.gov
SFA8 (Albumin-8) Not specified103Single polypeptide chain researchgate.net
SFA7 Not specifiedNot specifiedStructurally related to SFA8 cardiffmet.ac.uk

Table 2: Summary of Expression Dynamics of Methionine-Rich 2S Protein Genes

Developmental StageGene ExpressionProtein LevelPrimary ProcessReference
Seed Maturation HighAccumulatingBiosynthesis and storage nih.gov
Seed Germination Low/AbsentDecreasingDegradation and mobilization nih.gov

Regulatory Elements and Promoters Influencing Expression

The expression of genes encoding 2S albumins in Helianthus annuus is a tightly regulated process, primarily active during seed development. The gene HaG5, which encodes a 2S albumin storage protein, has been a focus of study. nih.gov Its promoter region contains specific cis-regulatory elements that control tissue-specific and temporally-regulated gene expression. google.com Analysis of promoter regions for genes in the broader sunflower family has identified a variety of these elements that respond to different stimuli. mdpi.com

Key regulatory elements found in the promoter regions of sunflower genes, including those associated with stress responses, are:

Abscisic Acid (ABA)-Responsive Elements (ABRE): These elements are abundant and play a crucial role in regulating gene expression in response to the plant hormone abscisic acid, which is heavily involved in seed maturation and stress responses. google.commdpi.com

Methyl Jasmonate (MeJA)-Responsive Elements: The TGACG-motif and CGTCA-motif are present, indicating a response to methyl jasmonate, a signaling molecule involved in plant defense and development. mdpi.com

Anaerobic-Induction Elements: These suggest a regulatory response to low-oxygen conditions. mdpi.com

Other Hormone-Responsive Elements: Elements responsive to gibberellin (GA) have also been identified. mdpi.com

The transcription of the HaG5 gene initiates at a major start site located 30 nucleotides upstream of the predicted ATG start codon. nih.gov This precise regulation ensures that the protein is synthesized in the correct location (the seeds) and at the proper time during embryonic development.

Responses to Abiotic Stress at the Transcriptional Level

Plant responses to abiotic stresses such as drought, salinity, and nutrient limitation involve complex changes at the molecular level, including significant shifts in gene transcription. plos.orgnih.gov In Helianthus annuus, transcription factor families like TGA and SPL (SQUAMOSA promoter binding proteins-like) are broadly involved in mediating these responses. nih.govresearchgate.net

Studies on sunflower seedlings have shown that different abiotic stresses trigger both shared and unique transcriptomic responses. plos.org

Water-Related Stress (Drought, Osmotic, and Salt Stress): These stresses tend to elicit more similar transcriptomic responses to each other compared to nutrient stress. plos.org However, osmotic stress induced by polyethylene (B3416737) glycol (PEG) resulted in the largest number of differentially expressed genes (DEGs) in root tissue, while true water limitation (dry-down) had a less pronounced effect, questioning the use of PEG as a perfect drought simulator. plos.orgnih.gov

Nutrient Stress: This stressor leads to a more divergent transcriptomic response compared to water-related stresses, with the largest number of DEGs observed in leaf tissue. plos.org

Hormonal Regulation: Key genes related to abscisic acid (ABA) synthesis and signaling are associated with drought resistance in sunflower. mdpi.com For instance, certain HaTGA genes were significantly upregulated under ABA and salt treatments, indicating their role in stress signaling pathways. researchgate.net

While these studies provide a general picture of the sunflower's transcriptional response to stress, specific data on how the expression of the methionine-rich 2S albumin gene is directly modulated by these stresses is an area for further detailed investigation. The presence of stress-responsive cis-regulatory elements in related gene promoters suggests its expression is likely influenced by these environmental challenges. mdpi.com

**2.3. Post-Transcriptional Processing and Protein Accumulation

The biosynthesis of the methionine-rich 2S albumin in sunflower involves several post-transcriptional and post-translational steps, leading from the initial gene transcript to the final, stable protein stored within the seed.

Post-Transcriptional Processing and Protein Accumulation

Role of Signal Peptides and Pro-Sequences in Precursor Maturation

Like other 2S albumins, the sunflower methionine-rich protein is initially synthesized as a larger precursor polypeptide. nih.govnih.govopenbiochemistryjournal.com This precursor contains specific sequences at its N-terminus that are essential for its proper processing and targeting. nih.govuniprot.org

Signal Peptide: The primary translation product includes a typical hydrophobic signal peptide. nih.govnih.gov For the protein known as SFA8 or Albumin-8, this signal sequence consists of the first 25 amino acid residues. nih.govuniprot.org This peptide directs the nascent polypeptide into the lumen of the endoplasmic reticulum (ER), the first step in the secretory pathway. nih.gov

Pro-Sequence: Following the signal peptide, there is a pro-sequence, which in the case of SFA8 is a 13-residue hydrophobic segment. nih.govuniprot.org This pro-region is removed during post-translational cleavage. nih.gov While its exact function in sunflower is not fully detailed, in many proteins, pro-sequences are crucial for correct folding, stability, and preventing premature activity before the protein reaches its final destination.

After co-translational transport into the ER, the signal peptide is cleaved off, and the protein undergoes folding and disulfide bond formation before further processing removes the pro-sequence. nih.gov

Table 1: Precursor Characteristics of Helianthus annuus Methionine-Rich 2S Protein (SFA8)
ComponentLength (Amino Acid Residues)Function
Precursor Polypeptide141Initial synthesized form of the protein. nih.gov
Signal Peptide25Targets the precursor to the endoplasmic reticulum. nih.govuniprot.org
Pro-Sequence13Removed by post-translational cleavage; likely aids in folding or transport. nih.govuniprot.org
Mature Protein103Final, functional storage protein. nih.gov

Unique Non-Cleavage of the Polypeptide Chain in Helianthus

A defining and unusual characteristic of the major methionine-rich 2S albumin from Helianthus annuus (specifically SFA8) is that it exists as a single, uncleaved polypeptide chain in its mature form. nih.govresearchgate.netnih.gov This contrasts sharply with the processing of "typical" 2S albumins from many other plant species. nih.govopenbiochemistryjournal.com

In most other dicotyledons, the 2S albumin precursor, after removal of the signal and pro-peptides, undergoes further proteolytic cleavage. This cleavage splits the single polypeptide into a large subunit (Mr ~8-10 kD) and a small subunit (Mr ~3-4 kD). nih.govopenbiochemistryjournal.com These two subunits remain linked together by intermolecular disulfide bonds to form the mature, heterodimeric protein. nih.gov

In the sunflower 2S albumin SFA8, this final cleavage step does not occur. researchgate.netnih.gov After the signal and pro-sequences are removed, the resulting 103-amino acid polypeptide (with a molecular mass of approximately 12.1 kDa) is the final, mature protein. nih.govnih.gov This makes SFA8 the only 2S albumin characterized to date that is composed of a single polypeptide chain, a feature confirmed by amino acid and cDNA sequencing. nih.govnih.gov

Mechanisms of Protein Targeting and Deposition within Protein Bodies

As a seed storage protein, the final destination for the methionine-rich 2S albumin is the protein body. nih.govcas.cz Protein bodies are specialized storage organelles, derived from vacuoles, where proteins accumulate in high concentrations to be used during germination. nih.govsemanticscholar.org

Structural Biology and Biophysical Analysis of Helianthus Annuus Methionine Rich 2s Protein

Primary Structure and Sequence Characteristics

Determination of Amino Acid Sequence

The amino acid sequence of the methionine-rich 2S seed protein from sunflower has been fully determined. The mature protein is a single polypeptide chain composed of 103 amino acids. nih.gov Its molecular mass is 12,133 Da. nih.govresearchgate.netresearchgate.net This sequence was confirmed through both direct amino acid sequencing of the purified protein and deduction from the sequence of a corresponding cDNA clone. nih.govnih.gov

The protein is initially synthesized as a 141-residue precursor. This precursor includes a 25-residue signal peptide at the N-terminus, which is typical for proteins targeted to the secretory pathway, followed by a 13-residue pro-sequence. nih.gov These sequences are cleaved post-translationally to yield the mature 103-amino acid protein. nih.govopenbiochemistryjournal.com Unlike many other 2S albumins that are processed into two separate chains (a large and a small subunit) linked by disulfide bonds, the sunflower methionine-rich protein remains as a single polypeptide chain. nih.govresearchgate.netopenbiochemistryjournal.comnih.gov

High Concentration of Methionine and Cysteine Residues

A defining characteristic of this sunflower 2S albumin is its exceptionally high content of sulfur-containing amino acids. The mature protein contains 16 methionine residues, which accounts for approximately 16% of its total amino acids. nih.govresearchgate.net It also contains 8 cysteine residues. nih.govresearchgate.net This high concentration of methionine makes it a protein of significant nutritional interest, as legumes are often deficient in this essential amino acid. nih.gov The eight cysteine residues are involved in forming four intramolecular disulfide bonds, which are crucial for the protein's structure and stability. nih.gov

Amino AcidNumber of ResiduesPercentage of Total Residues
Methionine16~16%
Cysteine8~8%

Three-Dimensional Structure Elucidation

Methodologies Employed (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)

The three-dimensional structure of the sunflower methionine-rich 2S albumin (SFA-8) in an aqueous solution has been determined primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govportlandpress.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), were instrumental in assigning the proton resonances and determining the distance constraints used for structure calculation. nih.gov

Circular Dichroism (CD) spectroscopy has also been employed to analyze the secondary structure of sunflower 2S albumins. dss.go.thnih.gov Far-UV CD spectra provide information on the proportions of different secondary structural elements, such as α-helices and β-sheets. dss.go.th These studies have confirmed the predominantly α-helical nature of the protein. dss.go.thnih.gov

Description of Secondary Structural Elements (e.g., Alpha-Helices)

The three-dimensional structure of the sunflower methionine-rich 2S protein is characterized by a compact fold consisting of five amphipathic α-helices. nih.govportlandpress.com These helices are arranged in a right-handed superhelical bundle. nih.govportlandpress.comnih.gov This folding motif is a common feature among members of the prolamin superfamily, including other 2S albumins and non-specific lipid transfer proteins. nih.govnih.govnih.gov

Circular dichroism studies have estimated that the α-helical content of sunflower 2S albumins is approximately 30-32%. dss.go.th The remainder of the structure consists of turns and loops connecting the helices. nih.gov A notable feature is a "hypervariable loop" that connects helices III and IV. nih.gov The structure is stabilized by the four intramolecular disulfide bonds formed by the eight cysteine residues. nih.gov

Structural FeatureDescriptionMethod of Determination
Secondary Structure ContentApproximately 30-32% α-helixCircular Dichroism
Overall FoldBundle of five α-helices in a right-handed superhelixNMR Spectroscopy
Stabilizing ElementsFour intramolecular disulfide bondsDisulphide mapping

Compound Names Mentioned:

Methionine

Cysteine

Glutamine

Glutamic acid

Asparagine

Aspartic acid

Arginine

Proline

Trp76 (Tryptophan at position 76)

Cys86 (Cysteine at position 86)

Cys126 (Cysteine at position 126)

Gly8 (Glycine at position 8)

Glu17 (Glutamic acid at position 17)

Ser53 (Serine at position 53)

Formation of the Right-Handed Superhelix Folding Motif

The three-dimensional structure of the methionine-rich 2S albumin from sunflower seeds, specifically the SFA-8 isoform, is characterized by a distinct and conserved folding motif. The structure is composed of five amphipathic helices that are arranged into a right-handed superhelix. nih.govresearchgate.net This folding pattern was first identified in nonspecific lipid transfer (nsLTP) proteins and is a common feature among other 2S albumins. nih.govresearchgate.net The determination of this structure was achieved through nuclear magnetic resonance (NMR) methods, which provided a detailed view of the protein's architecture in an aqueous solution. nih.govresearchgate.net The backbone structural core, encompassing residues 11-30 and 46-101, is well-defined. nih.govresearchgate.net This helical bundle arrangement is a key characteristic of the prolamin superfamily, to which both 2S albumins and nsLTPs belong. nih.govnih.gov

Arrangement and Significance of Disulfide Bonds for Protein Stability

The stability of the Helianthus 2S protein is significantly reinforced by a network of disulfide bonds. The SFA-8 protein contains four intra-chain disulfide bonds, which create a cross-linked structure. nih.govnih.gov This conserved skeleton of cysteine residues is a hallmark of the 2S albumin family and is crucial for maintaining the protein's native fold and high stability against heat and proteolytic enzymes. openbiochemistryjournal.comdss.go.thnih.gov

The disulfide mapping of the sunflower 2S albumin reveals a specific pairing pattern that contributes to its compact structure. nih.gov One notable feature in the CXC segment is a pairing of disulfide bridges that differs from that in nsLTP proteins; this exchange results in the absence of an internal cavity capable of hosting a lipid molecule in the SFA-8 protein. nih.govresearchgate.net The high stability conferred by these bonds is critical, as it allows the protein to withstand harsh conditions, such as those found in the gastrointestinal tract, which is a factor in its potential allergenicity. openbiochemistryjournal.com The arrangement of these bonds is homologous to those found in related albumins, such as conglutin delta from lupin seeds, and is also present in other cereal storage proteins like alpha- and gamma-gliadins. nih.gov

Table 1: Disulfide Bond Characteristics in Helianthus 2S Albumin (SFA-8)

Feature Description Reference
Number of Bonds Four intra-chain disulfide bonds nih.govnih.gov
Significance Provides high thermodynamic and mechanical stability; resistance to heat and proteolysis openbiochemistryjournal.comdss.go.thnih.gov
Structural Impact Creates a compact, cross-linked structure without a large internal lipid-binding cavity nih.govresearchgate.net

| Conservation | The cysteine skeleton is highly conserved across the 2S albumin family | openbiochemistryjournal.com |

Surface Features and Conformational Aspects

Identification and Characterization of Hydrophobic Patches

Analysis of the surface of the sunflower methionine-rich 2S protein reveals the presence of a significant hydrophobic patch. nih.govnih.gov This patch is notably composed of five methionine residues which partially conceal a tryptophan residue (Trp76). nih.govresearchgate.net The presence of this large, exposed hydrophobic face is believed to be a primary reason for the protein's ability to form highly stable emulsions with oil/water mixtures. nih.govnih.gov The unusually high content of hydrophobic residues, including 16 methionines in the 103-amino acid SFA-8 protein, contributes to these surface properties. nih.gov The interaction of these hydrophobic regions with lipids is a key aspect of the protein's functional characteristics. nih.gov

Analysis of Hypervariable Loop Region

Connecting helices III and IV of the SFA-8 protein is a segment known as the "hypervariable loop". nih.govresearchgate.net This region is characterized by having lower amino acid sequence homology when compared to other 2S albumins. openbiochemistryjournal.comnih.gov The hypervariable region in 2S albumins is typically flexible and exposed to the solvent. openbiochemistryjournal.com In the sunflower 2S protein, the extension and solvent exposition of this loop are distinct when compared to related proteins like RicC3 from castor bean. nih.gov These structural differences in the hypervariable loop are thought to be responsible for the varying allergenic properties observed between different 2S albumins. nih.govresearchgate.net This region is often immunodominant, meaning it has the ability to bind to IgE from the sera of allergic individuals. openbiochemistryjournal.com

Structural Homology and Divergence with Related Proteins

The methionine-rich 2S protein from Helianthus annuus (SFA-8) shares a conserved three-dimensional fold with other 2S albumins, but also displays significant points of divergence. nih.gov As a member of the prolamin superfamily, it shares the right-handed superhelical arrangement of alpha-helices with proteins like RicC3 from castor bean (Ricinus communis) and Ara h 6 from peanut (Arachis hypogaea). nih.govnih.gov

| Reference | nih.govnih.govopenbiochemistryjournal.com | nih.govnih.gov | nih.gov | nih.gov |

Comparison with Non-Specific Lipid Transfer Proteins (nsLTPs)

The methionine-rich 2S protein from Helianthus annuus, exemplified by SFA-8, shares a common structural framework with non-specific lipid transfer proteins (nsLTPs), as both belong to the prolamin superfamily. nih.govpdbj.org This relationship is evident in their three-dimensional structure, which is characterized by a bundle of five amphipathic α-helices arranged in a right-handed superhelix. nih.govpdbj.orgportlandpress.com This folding motif was first identified in nsLTPs and is a conserved feature among many 2S albumins. nih.govpdbj.org

Table 1: Structural and Functional Comparison of Helianthus 2S Protein (SFA-8) and nsLTPs
Structural/Functional FeatureHelianthus 2S Protein (SFA-8)Non-Specific Lipid Transfer Proteins (nsLTPs)
Protein SuperfamilyProlaminProlamin
Core Structural MotifFive α-helices in a right-handed superhelixFive α-helices in a right-handed superhelix
Internal Lipid-Binding CavityAbsentPresent
Disulfide Bridge Pairing in CXC SegmentAltered pairing prevents cavity formationStandard pairing allows for cavity formation
Primary FunctionSeed storage (Nitrogen and Sulphur source)Lipid transfer

Unique Structural Features of Helianthus 2S Protein Compared to Other 2S Albumins

The methionine-rich 2S protein from Helianthus annuus, SFA-8, exhibits several unique structural characteristics when compared to the broader family of 2S albumins. nih.govopenbiochemistryjournal.com Perhaps the most significant distinction is its composition as a single polypeptide chain. nih.govpdbj.orgnih.govopenbiochemistryjournal.com The majority of 2S albumins are synthesized as precursor proteins that undergo post-translational proteolytic cleavage, resulting in a mature protein composed of a large and a small subunit linked by disulfide bonds. nih.govnih.gov In contrast, the processing of SFA-8 appears to be limited to the removal of the signal peptide and pro-region, leaving the single polypeptide chain intact. nih.govopenbiochemistryjournal.com To date, SFA-8 is the only well-characterized 2S albumin known to exist naturally as a single, uncleaved chain. openbiochemistryjournal.com

Another distinguishing feature is found in the "hypervariable loop," a region connecting helices III and IV. nih.govpdbj.org The length and solvent exposure of this loop can differ significantly among 2S albumins. nih.govpdbj.org These differences, as observed between SFA-8 and RicC3 (a 2S albumin from castor bean), are thought to contribute to the varying allergenic properties of these proteins. nih.govpdbj.org The hypervariable region is often immunodominant and is a key site for IgE binding. nih.gov

Furthermore, the surface of SFA-8 presents a distinct hydrophobic patch, which is partly constituted by a high concentration of five methionine residues. nih.govpdbj.org This feature is linked to the protein's notable ability to form highly stable emulsions. nih.govnih.gov This high methionine content is a defining characteristic of this specific sunflower albumin. acs.org

Table 2: Comparative Features of Helianthus 2S Protein (SFA-8) and Other Typical 2S Albumins
FeatureHelianthus 2S Protein (SFA-8)Typical 2S Albumins (e.g., from Brazil nut, Rapeseed)
Polypeptide StructureSingle polypeptide chainTwo polypeptide chains (large and small subunits) linked by disulfide bonds
Post-Translational ProcessingCleavage of signal peptide and pro-region onlyProteolytic cleavage into two subunits
Hypervariable LoopSpecific length and solvent expositionVariable in length and conformation, differing from SFA-8
Surface HydrophobicityPresence of a distinct hydrophobic patch rich in methionineVaries, but the specific methionine-rich patch is a feature of SFA-8
Methionine ContentHigh (up to 16 mol %)Generally lower

Biological Functionality Within the Plant Organism

Primary Function as a Storage Protein

Like other seed storage proteins, the fundamental role of the sunflower 2S albumin is to accumulate and store essential nutrients within the seed. nih.gov These proteins, including the methionine-rich variant SFA-8, are synthesized during seed development and deposited in protein bodies. nih.govopenbiochemistryjournal.com They constitute a significant portion, around 20-50%, of the total seed proteins. acs.orgacs.org This stored reserve is mobilized to support the critical early stages of the plant's life cycle.

The defining characteristic of this specific 2S albumin is its exceptionally high content of the sulfur-containing amino acid, methionine. nih.gov While most plant-derived proteins are relatively deficient in sulfur-containing amino acids, sunflower 2S albumins are a notable exception, with some components containing up to 16 mol% methionine residues. acs.orgupm.edu.mypnas.org The mature protein, a single polypeptide chain of 103 amino acids, is also rich in cysteine. nih.gov

During germination, these storage proteins are systematically broken down by proteases. This degradation releases a pool of amino acids and nitrogen that becomes available to the growing embryo. openbiochemistryjournal.com The abundance of methionine and cysteine is particularly vital, as sulfur is an essential element for the synthesis of various crucial compounds, including other proteins and coenzymes, necessary for the establishment of the seedling. openbiochemistryjournal.compnas.org This makes the methionine-rich 2S protein a critical source of reduced sulfur for the nascent plant.

Table 1: Amino Acid Composition of Methionine-Rich 2S Protein (SFA-8) from Helianthus annuus This table details the composition of the mature protein, which consists of 103 amino acid residues.

Amino AcidNumber of ResiduesPercentage
Methionine1615.5%
Cysteine87.8%
Other Amino Acids7976.7%
Total 103 100%
Data derived from Kortt et al. (1991). nih.gov

The amino acids liberated from the breakdown of 2S albumins serve as the fundamental building blocks for the synthesis of new proteins essential for the growth and metabolic activities of the young seedling. nih.govallergyresources.co.uk Before the seedling develops its photosynthetic machinery to produce its own energy, it is entirely dependent on the stored reserves in the seed. researchgate.net The carbon skeletons and nitrogen derived from proteins like the 2S albumin fuel the initial development of the radicle (embryonic root) and plumule (embryonic shoot), ensuring the successful establishment of the plant. nih.govopenbiochemistryjournal.com

Putative Roles in Plant Defense and Stress Response

Beyond their primary storage function, there is growing evidence that 2S albumins, including those from Helianthus, contribute to the plant's ability to defend itself against pathogens and withstand environmental challenges. allergyresources.co.ukmdpi.com These proteins belong to the prolamin superfamily, which also includes other proteins known for their protective functions. nih.govallergyresources.co.uk

Several studies have demonstrated the antimicrobial potential of extracts from sunflower seeds. nih.govums.ac.id These properties are attributed to the presence of various bioactive compounds, including proteins and phytochemicals like phenols and fatty acids. nih.gov While research specifically isolating the antimicrobial effect of the methionine-rich 2S protein is ongoing, the broader class of 2S albumins from various plants has been shown to possess defensive capabilities. mdpi.comresearchgate.net For instance, 2S albumins from sesame seeds have demonstrated inhibitory effects against pathogenic bacteria. researchgate.net Studies on sunflower seed extracts have confirmed activity against a range of bacteria and fungi. nih.govagriculturaljournals.com This suggests that these storage proteins may play a direct role in protecting the seed and seedling from microbial attack. allergyresources.co.ukmdpi.com

Table 2: Summary of Investigated Antimicrobial Activity of Helianthus annuus Seed Extracts This table summarizes findings on the effectiveness of sunflower seed extracts against various microbial pathogens.

Pathogen TypeOrganismObserved EffectReference(s)
BacteriaEscherichia coliInhibition / Bactericidal nih.govums.ac.idresearchgate.net
Staphylococcus aureusInhibition / Bactericidal ums.ac.idresearchgate.netums.ac.id
Bacillus subtilisInhibition / Bactericidal ums.ac.idnih.gov
Pseudomonas aeruginosaInhibition ums.ac.id
Salmonella typhiHigh Activity nih.gov
FungiAspergillus nigerInhibited Radial Growth agriculturaljournals.com
Fusarium oxysporumInhibited Radial Growth agriculturaljournals.com
Penicillium spp.Inhibited Radial Growth agriculturaljournals.com
Note: The antimicrobial activity is generally attributed to the total seed extract, which contains a mixture of compounds including 2S albumins.

Plants have evolved complex mechanisms to tolerate abiotic stresses such as drought, high salinity, and extreme temperatures. nih.gov Research in sunflowers has identified numerous genes and specialized metabolites that are activated in response to these environmental pressures. nih.govnih.gov Proteins within the prolamin superfamily, which includes 2S albumins and non-specific lipid transfer proteins (nsLTPs), are implicated in these stress responses. mdpi.com For example, nsLTPs in barley, sunflower, and sugar beet have been shown to inhibit bacterial and fungal growth, and their production can be triggered by stress factors like drought or high salinity. mdpi.com The expression of specific transcription factors, such as HaHB11 from sunflower, has been shown to improve tolerance to heat stress, indicating a complex genetic network governing these protective responses. researchgate.net The stability of 2S albumins under heat and other stressors further supports their potential role in maintaining cellular function during adverse conditions. researchgate.netwur.nl

When a plant is attacked by a pathogen, it activates a defense system that includes the production of pathogenesis-related (PR) proteins. nih.govmdpi.com Studies on sunflower have shown that upon treatment with stress signals like acetylsalicylic acid, the plant produces a full suite of PR proteins, including members of the PR-1, PR-2, PR-3, and PR-5 families. nih.govresearchgate.net Some of these proteins have direct enzymatic functions capable of targeting pathogens; for example, PR-2 proteins have β-glucanase activity and PR-3 proteins have chitinase (B1577495) activity, allowing them to degrade the cell walls of fungi. nih.govmdpi.comfrontiersin.org As members of the prolamin superfamily, 2S albumins are structurally related to other defense proteins. nih.gov This relationship suggests that in addition to being a nutrient source, they may also function as part of the plant's innate immune system, contributing to a defensive barrier against invading pathogens. mdpi.comfrontiersin.org

Other Functional Attributes

Emulsifying Properties and Interfacial Activity

The methionine-rich 2S albumin from Helianthus annuus, often identified in research as SFA8 (Sunflower Albumin 8), demonstrates significant and superior emulsifying capabilities compared to other sunflower seed proteins. nih.govresearchgate.net This functionality is critical for its potential applications and is intrinsically linked to its molecular structure and behavior at oil-water interfaces. nih.govnih.gov

Research has consistently shown that the SFA8 fraction is highly effective at forming and stabilizing oil-in-water emulsions. nih.govresearchgate.net Studies comparing different protein fractions from sunflower seeds, including non-methionine-rich 2S albumins and lipid transfer proteins (LTP), have highlighted that SFA8 forms the most stable emulsions. nih.gov The stability of these emulsions is attributed to the protein's ability to create a robust, elastic monolayer at the interface between oil and water. nih.govnih.gov This interfacial film exhibits a high elastic modulus, which is a measure of its strength and resistance to deformation, thereby preventing droplet coalescence. nih.gov

The mechanism behind SFA8's interfacial activity involves significant conformational changes upon adsorption to the oil-water interface. nih.gov Spectroscopic analyses, including circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy, have revealed that upon adsorption, the protein's secondary structure shifts. nih.gov There is a notable increase in the β-sheet content at the expense of α-helical and random coil structures. nih.gov This structural rearrangement is believed to facilitate strong intermolecular interactions, leading to a more stable and cohesive interfacial film. nih.gov

Furthermore, the hydrophobicity of the protein plays a crucial role. researchgate.netnih.gov The structure of SFA8 includes a hydrophobic patch on its surface, which is proposed to interact with the oil phase. nih.gov This patch features several methionine residues and a tryptophan (Trp76) residue. nih.gov Fluorescence studies suggest that upon emulsion formation, this tryptophan residue, which is partially buried in the native protein, may move to become located within the oil phase. nih.gov This conformational flexibility allows the protein to anchor effectively at the interface, reducing interfacial tension and stabilizing the emulsion. nih.govnih.gov The emulsifying efficiency of SFA8 is markedly better than that of other sunflower albumins and even lipid transfer proteins, which show poor emulsification properties despite their surface activity. nih.govresearchgate.net

Table 1: Comparative Emulsifying and Interfacial Properties of Sunflower Seed Proteins

Protein Fraction Emulsifying Ability Interfacial Film Properties Key Structural Features at Interface
Methionine-Rich 2S Albumin (SFA8) High; forms highly stable emulsions nih.govresearchgate.net Forms a strongly elastic monolayer; greatest elastic modulus nih.govnih.gov Increase in intermolecular β-sheet content; potential insertion of Trp76 into oil phase nih.govnih.gov
Non-Methionine-Rich 2S Albumins Poor to moderate nih.govresearchgate.net Moderate surface activity but poor emulsion stabilization nih.gov Less efficient at forming stable interfacial films compared to SFA8 researchgate.net

| Lipid Transfer Protein (LTP) | Poor; does not effectively stabilize emulsions nih.govnih.gov | Surface active, but forms weak interfacial layers nih.gov | Less thermostable than LTPs from other species nih.gov |

Potential Signaling Roles in Plant Development

While primarily recognized as storage proteins, 2S albumins, including the methionine-rich protein from Helianthus, are integral to the complex network of events during seed development, suggesting involvement in or regulation by signaling pathways. nih.gov These proteins provide essential amino acids and nitrogen for germination and seedling growth, and their synthesis is tightly regulated throughout embryogenesis. nih.govnih.gov

The expression of seed storage protein genes is controlled by a sophisticated network of transcription factors that respond to developmental and environmental cues. nih.gov In sunflower, transcription factors such as HaDREB2 and HaHSFA9 have been shown to synergistically regulate the promoters of genes expressed late in embryogenesis, a period that coincides with the accumulation of storage proteins like 2S albumins. nih.gov This indicates that the synthesis of methionine-rich 2S protein is downstream of specific developmental signaling cascades.

Furthermore, post-translational modifications like glycosylation and phosphorylation are key molecular switches in cellular signaling, and these processes are active during sunflower seed development. horizonepublishing.com Phosphoprotein analysis at different stages of seed development reveals significant changes, pointing to the role of phosphorylation-based signaling in regulating metabolic events, including the synthesis and deposition of storage proteins. horizonepublishing.com Glycine-rich RNA binding proteins, which are involved in regulating signaling processes through post-translational modifications, are notably expressed in developing seeds, further underscoring the complex signaling environment. nih.gov

Plant responses to abiotic stress also involve intricate signaling pathways where protein phosphatases (PP2Cs) and phytohormones like abscisic acid (ABA) play central roles. plos.orgresearchgate.net The coordinate accumulation of certain protein transcripts during embryo development and in response to stress and ABA suggests the existence of common regulatory pathways. researchgate.net Given that 2S albumins are crucial for seed viability and defense, it is plausible that their expression is modulated by these stress signaling pathways to ensure seed quality and survival under adverse conditions. nih.govmdpi.com While the methionine-rich 2S protein itself is not identified as a primary signaling molecule, its role as a key endpoint of these developmental and stress-related signaling pathways highlights its importance within the broader biological context of the plant. nih.govplos.org

Table 2: Chemical Compounds Mentioned

Compound Name
Methionine
Tryptophan

Immunological Characterization and Cross Reactivity Molecular and in Vitro Perspectives

Identification as an IgE-Binding Protein

The classification of SFA8/SSA as an allergen stems from its demonstrated ability to bind to Immunoglobulin E (IgE) antibodies from allergic individuals. nih.gov This interaction is a critical initiating event in Type I hypersensitivity reactions. The high methionine content of this protein, while nutritionally desirable, does not preclude its potential to elicit an immune response. ontosight.ai

Early research definitively established that the purified methionine-rich 2S albumin from Helianthus annuus seeds is an IgE-binding protein. nih.govresearchgate.net Studies using sera from patients with a clinical history of anaphylaxis to sunflower seeds showed that IgE antibodies in their blood specifically recognized and bound to the purified SFA8/SSA protein. nih.gov This confirmed its status as a potential allergen. Further research has corroborated these findings, identifying SFA8/SSA as one of several IgE-binding proteins within sunflower seeds. nih.govkarger.com While other proteins like the non-specific lipid transfer protein (nsLTP) Hel a 3 are also recognized allergens, 2S albumins, including SFA8, are key components in the sensitization profile of sunflower seed allergy. nih.govspaic.ptthermofisher.com

Several immunological techniques have been employed to detect and characterize the IgE binding capacity of SFA8/SSA. These methods separate proteins from a sunflower seed extract and then expose them to serum from allergic patients to see which proteins the IgE antibodies bind to.

Immunoblotting (Western Blotting): This is a primary technique used to confirm IgE reactivity. nih.gov Proteins from sunflower seed extract are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). These separated proteins are then transferred to a membrane, which is incubated with serum from sunflower seed-allergic individuals. The binding of patient IgE to specific protein bands, such as SFA8/SSA, is then detected. Studies have shown IgE from allergic subjects binding to proteins in the 10 to 50 kD range, with specific recognition of proteins between 16 and 17 kD, which corresponds to the precursor form of SFA8/SSA. nih.govkarger.com

Radioallergosorbent Test (RAST): RAST has been used to evaluate the presence of specific IgE antibodies against sunflower seed proteins in the serum of sensitive individuals. Positive RAST scores indicate sensitization to sunflower seed components. nih.govkarger.com

Isoelectric Focusing (IEF): This technique separates proteins based on their isoelectric point (pI). When followed by immunoblotting, IEF has revealed several IgE-binding proteins. Specific proteins with pI values of 5.3 and 5.97, consistent with the immature and mature forms of SFA8/SSA, have been shown to bind IgE. nih.govkarger.com

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive inhibition ELISA can be used to study cross-reactivity. For instance, research in mouse models has shown that the IgE reactivity of SFA-8 could be due to cross-reactivity with other sunflower 2S albumins (SESA). nih.govd-nb.info

These methodologies have been crucial in identifying SFA8/SSA and other proteins as the molecular basis for allergic reactions to sunflower seeds.

Table 1: Methodologies for Assessing IgE Binding to SFA8/SSA

Methodology Principle Key Findings for SFA8/SSA Reference(s)
Immunoblotting Separates proteins by molecular weight, followed by detection of IgE binding to specific protein bands. Confirmed specific IgE from allergic patients binds to purified SFA8/SSA. Identified IgE binding to proteins of ~16-17 kD, corresponding to the SFA8/SSA precursor. nih.govnih.govkarger.com
RAST Measures the quantity of specific IgE antibodies in serum against a particular allergen. Demonstrated positive RAST scores (>2) in individuals sensitive to sunflower seeds. nih.govkarger.com
IEF-Immunoblotting Separates proteins by their isoelectric point (pI), followed by IgE detection. Revealed IgE binding to proteins with pI values of 5.3 and 5.97, consistent with immature and mature SFA8/SSA forms. nih.govkarger.com
Competitive ELISA Quantifies an antigen by measuring its ability to interfere with the binding of a labeled antibody to a solid-phase antigen. Showed that IgE-reactivity of SFA-8 in mice was largely due to cross-reactivity with other sunflower 2S albumins. nih.govd-nb.info

Epitopes are the specific regions on an allergen that are recognized and bound by antibodies. For 2S albumins in general, a "hypervariable region" is known to be an important antigenic and immunodominant site. nih.govopenbiochemistryjournal.com This region is located between two of the protein's alpha-helices (III and IV) and is typically exposed on the surface, making it accessible to antibodies. nih.govopenbiochemistryjournal.com While extensive, specific epitope mapping for SFA8 is less detailed than for other major allergens like those in peanuts, the general structural understanding of 2S albumins suggests this hypervariable loop is a key area for IgE binding. The variability in the amino acid sequence of this region among different 2S albumins is thought to influence the specific allergenicity and cross-reactivity profiles of these proteins. nih.gov

Molecular Basis of Immunogenicity

The inherent ability of SFA8/SSA to provoke an immune response (its immunogenicity) is rooted in its molecular structure. This includes its amino acid sequence and its complex, folded three-dimensional shape.

The primary sequence of amino acids is a fundamental determinant of a protein's allergenic potential. The allergenicity of SFA8/SSA has been partly inferred from its sequence homology with known potent allergens. nih.gov

Sequence Polymorphism: Like many storage proteins, 2S albumins are often encoded by a multigene family, which can lead to the presence of multiple isoforms within the same plant. openbiochemistryjournal.com This polymorphism means that slight variations in the amino acid sequence can exist, potentially altering the protein's immunogenicity and IgE-binding characteristics.

While linear epitopes are defined by a continuous sequence of amino acids, conformational epitopes are formed by amino acids that are brought close together by the protein's folding into its specific three-dimensional structure. nih.gov These are often disrupted if the protein is denatured (unfolded).

The structure of 2S albumins, including SFA8, is compact and remarkably stable, a quality conferred by a conserved framework of four disulfide bonds. nih.govnih.gov This stable, right-handed superhelical fold, composed of a bundle of alpha-helices, is highly resistant to heat and digestion in the gastrointestinal tract. nih.govd-nb.infonih.gov This stability means the protein can reach the immune system largely intact, presenting its conformational epitopes. The compact structure of SFA8 is crucial for its immunogenicity, as many IgE antibodies likely recognize these three-dimensional shapes rather than just linear sequences. nih.govnih.gov Although the critical role of conformational epitopes in 2S albumin allergenicity is widely accepted, they remain less characterized than linear epitopes for this protein family. openbiochemistryjournal.com

Table 2: Summary of Molecular Features Influencing SFA8/SSA Immunogenicity

Molecular Feature Description Implication for Allergenicity Reference(s)
Primary Sequence The linear sequence of amino acids. Shares ~34% homology with the potent Brazil nut allergen Ber e 1, suggesting shared allergenic properties. The hypervariable region is a key immunodominant site. nih.govkarger.comnih.gov
Three-Dimensional Structure A compact, stable fold consisting of a bundle of alpha-helices stabilized by four disulfide bonds. Creates conformational epitopes recognized by IgE. High stability allows the protein to survive digestion and present these epitopes to the immune system. nih.govnih.govnih.gov
Disulfide Bonds Four conserved disulfide bonds create a stable protein scaffold. Maintains the protein's 3D structure, preserving conformational epitopes even under harsh conditions like heat or low pH. nih.govnih.gov

Role of the Hypervariable Loop in Immunoreactivity

The immunoreactivity of 2S albumins, including the methionine-rich 2S protein from Helianthus annuus (sunflower), is significantly influenced by a specific structural region known as the hypervariable loop. This loop, which connects two of the protein's alpha-helices (helices III and IV), is characterized by considerable sequence variation among different 2S albumins. nih.gov From a molecular and in vitro perspective, this region is immunodominant, meaning it is a primary target for the immune system. nih.govopenbiochemistryjournal.com

Research has identified this flexible and solvent-exposed loop as the location for several linear IgE-binding epitopes. nih.govopenbiochemistryjournal.com Its position on the protein's surface makes it highly accessible to antibodies. The specific characteristics of this loop, such as its length and the particular amino acid residues it contains, can dictate the protein's allergenic potential. For instance, studies comparing the three-dimensional structure of the sunflower 2S albumin SFA-8 with other albumins, like RicC3 from castor bean, suggest that differences in the extension and solvent exposure of this hypervariable loop are likely responsible for their differing allergenic properties. nih.gov The capacity of this region to be recognized by and bind to IgE antibodies from allergic individuals is a key determinant of the protein's role as an allergen. nih.govopenbiochemistryjournal.com

Cross-Reactivity with Other Plant Allergens

Homology-Based Cross-Reactivity with 2S Albumins from Other Species (e.g., Brazil Nut 2S Protein)

The potential allergenicity of sunflower 2S albumin is strongly suggested by its sequence homology with known potent allergens from other species. karger.com A primary example is the cross-reactivity with the 2S albumin from Brazil nut (Bertholletia excelsa), Ber e 1, a major and severe food allergen. thermofisher.com Early investigations noted a 34% sequence homology between the sunflower 2S protein and the mature Ber e 1 protein, providing a clear basis for potential immunological interaction. karger.com

Further studies have quantified these relationships, showing significant homology with other 2S albumins as well. For example, the 2S albumin from sesame seed (Ses i 1) shares considerable sequence identity and similarity with its counterparts in both sunflower and Brazil nut. thermofisher.com This molecular resemblance underpins the clinical observation that individuals sensitized to one of these seeds may be at risk of reacting to another. Cross-reactivity has also been reported between the 2S albumins of sunflower and mustard seed. openbiochemistryjournal.comaaaai.org

Table 1: Sequence Homology of Sesame 2S Albumin (Ses i 1) with Sunflower and Brazil Nut 2S Albumins thermofisher.com
Comparison ProteinSource OrganismSequence Identity with Ses i 1 (%)Sequence Similarity with Ses i 1 (%)
2S AlbuminSunflower Seed (Helianthus annuus)43%93%
Ber e 1Brazil Nut (Bertholletia excelsa)47%87%

Structural Similarities Explaining Shared Immunoreactivity

The basis for cross-reactivity among 2S albumins extends beyond simple sequence homology to their conserved three-dimensional structures. researchgate.netnih.gov These proteins are members of the prolamin superfamily, which is defined by a common structural fold stabilized by a highly conserved skeleton of cysteine residues that form disulfide bonds. nih.govnih.gov This framework creates a compact and exceptionally stable protein structure. nih.gov

Biotechnological Applications and Protein Engineering

Genetic Engineering for Enhanced Methionine Content in Crops

A primary application of the sunflower 2S albumin gene is its use in genetic engineering to improve the nutritional quality of staple crops, particularly legumes and oilseeds, which are often deficient in sulfur-containing amino acids like methionine.

Arabidopsis thaliana : To test the feasibility of this strategy, the gene for sunflower seed albumin (SSA) was expressed in Arabidopsis thaliana under the control of a seed-specific promoter. nih.gov The resulting transgenic plants showed significant accumulation of the sunflower protein in their seeds. nih.gov

Lupin (Lupinus angustifolius) : In a notable success, a chimeric gene for the sulfur-rich sunflower seed albumin was stably transformed into narrow-leafed lupin. nih.govresearchgate.netnih.gov The gene was expressed specifically in the seeds, leading to a substantial improvement in their nutritional profile. researchgate.netnih.gov

Canola (Brassica napus) : While direct expression of sunflower 2S albumin in canola is a target, analogous studies have demonstrated the principle's effectiveness. For instance, expressing a gene for a different methionine-rich 2S albumin from the Brazil nut in canola resulted in transgenic seeds with enhanced methionine levels.

Tobacco (Nicotiana tabacum) : Tobacco has been utilized as a model system for studying the expression and processing of seed storage proteins. While studies have focused on expressing other 2S albumins, such as from Arabidopsis, these experiments confirm that the necessary cellular machinery for processing and targeting these proteins to protein bodies is conserved across different dicot species, suggesting the potential for successful expression of the sunflower 2S albumin. nih.govnih.gov

Bean (Phaseolus vulgaris) : Common bean is another important legume crop that could benefit from enhanced methionine content. It is considered a potential candidate for the expression of high-methionine proteins like the sunflower 2S albumin. nih.gov

The fundamental strategy for elevating protein-bound methionine is the introduction of a gene that encodes a protein naturally abundant in this amino acid. The sunflower 2S albumin, which contains approximately 16% methionine residues, is an ideal candidate. nih.gov This approach acts as a "protein sink," sequestering free methionine into a stable protein form within the seed.

A more advanced approach, known as the "push-pull" strategy, combines the expression of a methionine-rich storage protein (the "pull") with the enhancement of methionine biosynthesis pathways in the plant (the "push"). nih.gov This dual strategy aims to increase both the supply of free methionine and the capacity to incorporate it into seed proteins, potentially leading to even higher levels of accumulation than either strategy could achieve alone. nih.gov

The expression of the sunflower 2S albumin gene has a direct and significant impact on the amino acid composition of transgenic seeds.

In transgenic Arabidopsis thaliana, the accumulation of sunflower seed albumin (SSA) led to a dramatic increase in protein-bound methionine. nih.gov Two independent transgenic lines, A1 and A2, showed increases of up to 5.3-fold and 10.5-fold, respectively, in the water-soluble protein fraction compared to control plants. nih.gov

Similarly, in transgenic lupins, the expression of the sunflower albumin gene resulted in a 94% increase in the methionine content of the seeds. researchgate.netnih.gov This substantial rise was accompanied by a modest 12% reduction in cysteine content. researchgate.netnih.gov The levels of other amino acids remained largely unchanged, demonstrating the specific effect of the transgene. nih.gov

Table 1: Impact of Sunflower 2S Albumin Expression on Amino Acid Content in Transgenic Seeds
Transgenic PlantChange in Methionine ContentOther Amino Acid ChangesSource
Lupin (Lupinus angustifolius)+94%-12% Cysteine researchgate.netnih.gov
Arabidopsis (A. thaliana)+430% to +950% (in water-soluble protein fraction)Not specified nih.gov

In transgenic lupins, the sunflower seed albumin accounted for up to 5% of the total extractable seed protein. researchgate.netnih.gov

In transgenic tall fescue (Festuca arundinacea), the sunflower albumin protein accumulated to levels of up to 0.2% of the total soluble protein in the leaves. researchgate.net

In an analogous study using the Brazil nut 2S albumin in canola, the transgenic protein accumulated to levels ranging from 1.7% to 4.0% of the total seed protein.

Table 2: Accumulation of Heterologous Methionine-Rich Protein in Transgenic Plants
Transgenic PlantExpressed ProteinAccumulation Level (% of Total Protein)Source
Lupin (Lupinus angustifolius)Sunflower 2S Albumin~5% (of extractable seed protein) researchgate.netnih.gov
Tall Fescue (Festuca arundinacea)Sunflower 2S Albuminup to 0.2% (of total soluble leaf protein) researchgate.net

Production of Recombinant Methionine-Rich 2S Protein

Beyond improving whole crops, there is interest in producing the methionine-rich 2S protein as a purified recombinant product for use as a specialized nutritional supplement.

The production of recombinant Helianthus 2S albumin can be achieved using various heterologous expression systems, most commonly microbial hosts.

Expression Systems : Escherichia coli is a frequently used host for producing recombinant proteins due to its rapid growth and well-understood genetics. nih.gov Studies on other 2S albumins, such as from hazelnut, have demonstrated successful expression in E. coli. nih.gov Yeast systems, such as Pichia pastoris, are also powerful hosts for producing recombinant albumins, offering advantages in protein folding and secretion. diva-portal.org

Purification Methodologies : Once expressed, the recombinant protein must be isolated and purified from the host cell components. A multi-step purification process is typically employed.

Initial Isolation : Albumins can be initially separated from other seed proteins, like globulins, based on their differential solubility. nih.gov Methods such as ammonium (B1175870) sulphate precipitation or precipitation with tannin and caffeine (B1668208) can be used. nih.gov

Chromatography : For high-purity applications, various chromatographic techniques are essential.

Size-Exclusion Chromatography (SEC) separates proteins based on their molecular weight and is effective for isolating the low-molecular-weight 2S albumins (10-16 kDa). nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that has been used to resolve different sunflower albumin fractions. nih.gov

Ion-Exchange Chromatography (IEX) separates proteins based on their net charge. Since sunflower albumins are basic proteins with high isoelectric points (pI > 10), cation-exchange chromatography is a suitable method. nih.gov

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity and can be used as an intermediate purification step. diva-portal.org

Characterization of Recombinant Protein Properties

The production of methionine-rich 2S albumin in recombinant systems has been pivotal in elucidating its intrinsic properties and exploring its potential applications. The sunflower 2S albumin, particularly the well-characterized SFA-8, is a single polypeptide chain of 103 amino acids, rich in hydrophobic residues, including 16 methionines. researchgate.netnih.gov This high hydrophobicity is a key determinant of its functional characteristics.

Recombinant SFA-8, expressed in various systems, retains the structural and functional attributes of its native counterpart. Spectroscopic analyses, such as circular dichroism, have confirmed a predominantly α-helical structure. researchgate.net The protein's compact, globular fold is stabilized by four disulfide bonds, contributing to its high stability against heat and pH changes. researchgate.netnih.gov This inherent stability is a desirable trait for many biotechnological applications.

One of the most notable properties of the methionine-rich 2S albumin is its exceptional emulsifying capability. ingentaconnect.com This has been attributed to a large hydrophobic patch on the protein's surface, which allows it to effectively stabilize oil-in-water emulsions. researchgate.net Studies on recombinant SFA-8 have confirmed these potent emulsifying properties, which are superior to many other seed storage proteins. ingentaconnect.com

Table 1: Physicochemical and Functional Properties of Recombinant Methionine-Rich 2S Albumin (Helianthus)

PropertyDescriptionReference
Molecular Weight Approximately 10-12 kDa nih.gov
Amino Acid Composition High content of methionine (up to 16%) and other hydrophobic residues. researchgate.net
Secondary Structure Predominantly α-helical. researchgate.net
Tertiary Structure Compact, globular fold with four disulfide bonds. researchgate.net
Emulsifying Properties Excellent ability to form and stabilize oil-in-water emulsions due to a large surface hydrophobic patch. researchgate.netingentaconnect.com
Thermal Stability Highly stable to heat treatment. nih.gov
pH Stability Stable across a wide pH range. nih.gov

Development of Modified 2S Albumin-Based Constructs

The structural scaffold of the methionine-rich 2S albumin provides a robust platform for protein engineering. Researchers have explored modifications to introduce novel functionalities or to mitigate undesirable properties, such as allergenicity.

Design of Antimicrobial Peptides Based on 2S Albumin Scaffolds

While the native sunflower 2S albumin is not known for antimicrobial activity, its constituent amino acid sequence and stable scaffold make it a candidate for the design of antimicrobial peptides (AMPs). Research has demonstrated that enzymatic hydrolysis of sunflower seed meal protein, which is rich in 2S albumins, can yield peptides with antimicrobial properties.

A study investigating the hydrolysates of sunflower seed meal protein found that treatment with pepsin resulted in peptide fractions with inhibitory activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. ingentaconnect.com The hydrolysates were separated by molecular weight, and fractions below 3.5 kDa, between 3.5 and 5.0 kDa, and above 5.0 kDa all exhibited antimicrobial activity. ingentaconnect.com

This research suggests that cryptic antimicrobial sequences are present within the sunflower seed proteins, including the 2S albumins. These sequences can be released through enzymatic cleavage. The stable, disulfide-bonded structure of the 2S albumin could serve as a scaffold for presenting these antimicrobial sequences, potentially enhancing their stability and efficacy. Further research is focused on identifying the specific peptide sequences responsible for the antimicrobial activity and engineering them into the 2S albumin structure to create novel, stable antimicrobial proteins.

Table 2: Antimicrobial Activity of Sunflower Seed Meal Protein Hydrolysates

Hydrolysate Fraction (by Molecular Weight)Target MicroorganismObserved EffectReference
< 3500 DaEscherichia coli, Staphylococcus aureus, Bacillus subtilisZone of inhibition ingentaconnect.com
3500 - 5000 DaEscherichia coli, Staphylococcus aureus, Bacillus subtilisZone of inhibition ingentaconnect.com
> 5000 DaEscherichia coli, Staphylococcus aureus, Bacillus subtilisZone of inhibition ingentaconnect.com

Strategies for Modulating Immunogenic Properties through Protein Engineering

A significant challenge for the use of sunflower 2S albumins in food and other applications is their potential allergenicity. The methionine-rich 2S albumin from sunflower, designated Hel a, has been identified as an IgE-binding protein, indicating its capacity to trigger allergic reactions in sensitized individuals. nih.govnih.gov Specifically, the SFA-8 protein is recognized by IgE from the sera of sunflower seed-allergic patients. nih.gov

Protein engineering offers promising strategies to reduce or eliminate the immunogenicity of these proteins. The primary approach involves identifying and modifying the IgE-binding epitopes, which are the specific regions of the protein recognized by the immune system.

Research on other allergenic 2S albumins, such as Ara h 2 from peanuts, has demonstrated the feasibility of this approach. nih.gov Mutational analysis of the immunodominant epitopes of Ara h 2 revealed that single amino acid substitutions can significantly reduce or abolish IgE binding. nih.gov This strategy of targeted mutagenesis can be applied to the sunflower 2S albumin.

Advanced Research Methodologies and Future Research Directions

High-Throughput Omics Technologies

Omics technologies offer a holistic view of the biological processes involving sunflower 2S albumins by analyzing the entire complement of proteins (proteomics) and gene transcripts (transcriptomics).

Proteomics for Comprehensive Protein Identification and Quantification

Proteomics has been instrumental in identifying and quantifying the diverse array of 2S albumins in sunflower seeds. researchgate.net These proteins, which constitute approximately 10-30% of the total seed proteins, are a heterogeneous group. researchgate.net Methodologies such as two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) coupled with mass spectrometry (LC-MS/MS) have been employed to separate and identify individual protein spots from sunflower seed extracts. researchgate.netnih.gov Such studies have successfully identified multiple 2S albumin components, including the predominant methionine-rich isoform SFA-8, and other non-methionine-rich variants. nih.govresearchgate.net

Proteomic analyses reveal changes in protein expression during different stages of seed development. nih.gov For instance, studies have shown that significant amounts of 2S albumin are observed in the later stages of seed maturation. researchgate.net Quantitative proteomics, using techniques like densitometry of protein bands on SDS-PAGE gels or integration of extracted ion currents in mass spectrometry, allows for the determination of the relative abundance of these proteins among different sunflower hybrids and between different parts of the seed, such as the kernel and the whole seed. ocl-journal.orgresearchgate.net Research has indicated that the 2S albumin content is notably higher in the kernels compared to the entire seeds of sunflower hybrids. researchgate.net These approaches are crucial for understanding the molecular basis of the protein composition in sunflowers and for efforts aimed at improving their nutritional quality. researchgate.net

Table 1: Proteomic Approaches for the Study of Helianthus 2S Albumin

TechniqueObjectiveKey FindingsReference
2-D PAGE and LC-MS/MSIdentification of oil body membrane proteins during seed development.Identified proteins related to energy metabolism, desiccation, and protein turnover, marking the onset of desiccation. nih.gov
2-D PAGE and Protein IdentificationEvaluation of protein extraction protocols and identification of differentially expressed proteins.Identified 17 proteins from sunflower seeds, including 2S albumins, and established optimal extraction methods for proteomic analysis. researchgate.net
SDS-PAGE and DensitometryQuantification of 11S helianthinin and 2S albumin fractions in different sunflower hybrids.Demonstrated significant differences in 2S albumin content between kernels and whole seeds, and among hybrids. researchgate.net
High-Throughput Phenotyping and Mass SpectrometryIdentification and quantification of proteins in sunflower leaves under water deficit.Identified 3,062 proteins and quantified 1,211, providing a resource to study genetic and environmental effects on the proteome. ocl-journal.org

Transcriptomics for Gene Expression Profiling at Scale

Transcriptomics provides large-scale insights into the genes encoding the methionine-rich 2S protein and their expression patterns. By employing techniques like RNA sequencing (RNA-seq), researchers can investigate the gene expression profiles in developing sunflower seeds at various stages. nih.gov This is crucial for understanding the molecular mechanisms that regulate the synthesis and accumulation of storage proteins. nih.gov

Comprehensive resources like the SunExpress Sunflower Gene Expression Atlas have been developed, mapping RNA-seq datasets to the sunflower reference genome, which facilitates the study of gene expression across different tissues and developmental stages. heliagene.org Transcriptome analysis has been used to identify the specific genes responsible for the production of 2S albumins, often referred to as napin-type albumin genes in sunflower. researchgate.net These studies help to uncover the dynamic regulation of gene expression and identify candidate genes, including transcription factors, that may control the synthesis of these proteins during seed maturation. nih.govnih.gov By correlating transcript levels with protein accumulation data from proteomics, a more complete picture of the regulation of 2S albumin synthesis emerges.

Integrated Multi-Omics Approaches for Systems-Level Understanding

To unravel the complex biological systems governing the traits of an organism, a single omics approach is often insufficient. mdpi.com An integrated multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a more comprehensive, systems-level understanding. mdpi.comresearchgate.net This strategy is increasingly applied in plant systems biology to decipher complex pathways and the molecular architecture of important quantitative traits. mdpi.comfrontiersin.orgresearchgate.net

Advanced Structural Biology Techniques

Determining the three-dimensional structure of proteins is fundamental to understanding their function. Advanced structural biology techniques, including experimental methods and computational modeling, have provided detailed atomic-level views of the methionine-rich 2S albumin from Helianthus.

High-Resolution NMR and X-ray Crystallography for Detailed Structure-Function Studies

High-resolution structural techniques are paramount for elucidating the precise architecture of proteins. The three-dimensional structure of SFA-8, the major methionine-rich 2S albumin from sunflower seeds, was determined in aqueous solution using nuclear magnetic resonance (NMR) spectroscopy. acs.org This technique, based on the analysis of 2D COSY, TOCSY, and NOESY spectra, allowed for an almost complete proton resonance assignment and the calculation of the protein's structure. acs.org

The resulting NMR structure of SFA-8 revealed a single polypeptide chain of 103 residues folded into five amphipathic helices arranged in a right-handed superhelix. acs.org This folding pattern is a common motif among the prolamin superfamily, which also includes non-specific lipid transfer proteins (nsLTPs). acs.org A key structural finding is that, unlike nsLTPs, SFA-8 does not possess an internal cavity capable of hosting a lipid molecule, a difference attributed to the specific arrangement of its disulfide bridges. acs.org While X-ray crystallography is another powerful tool for obtaining high-resolution protein structures, and techniques to improve crystal diffraction quality are well-established nih.gov, the primary high-resolution structural data available for the sunflower methionine-rich 2S protein comes from NMR studies. acs.org

Computational Modeling and Molecular Dynamics Simulations

Computational methods are powerful complements to experimental techniques, providing insights into protein dynamics and interactions that are often difficult to observe directly. mdpi.com The structure of SFA-8, for instance, was computed using restrained molecular dynamics (MD) simulations based on distance constraints derived from NMR data. acs.org MD simulations can model the movement of atoms over time, revealing information about protein stability, conformational changes, and flexibility. nih.gov

These computational approaches have been used to predict the functional behavior of Helianthus annuus 2S albumin. mdpi.com One study employed MD simulations to investigate the potential of this protein to act as a coagulant for removing organic pollutants from water, showing that interactions are dominated by hydrogen bonds and π-interactions. mdpi.com Simulations can also shed light on how proteins interact with surfaces or other molecules and the importance of structural features like disulfide bonds for maintaining stability and function. nih.govnih.gov While many detailed MD studies have focused on other albumins like human serum albumin nih.govnih.govmdpi.com, the methodologies are directly applicable to understanding the Helianthus 2S protein's structure-function relationships, such as how its surface properties and conformational flexibility contribute to its emulsifying capabilities. acs.org

Table 2: Applications of Advanced Structural Biology in Helianthus 2S Albumin Research

TechniqueApplicationKey InsightsReference
High-Resolution NMR SpectroscopyDetermination of the 3D structure of SFA-8 in solution.Revealed a single-chain protein with five amphipathic helices in a right-handed superhelix, lacking an internal lipid-binding cavity. acs.org
Molecular Dynamics (MD) SimulationsRefinement of NMR structure and study of protein dynamics.Computed the final structure based on NMR constraints and provided insights into the flexibility of specific protein loops. acs.org
Computational Modeling and MD SimulationsPrediction of functional properties and molecular interactions.Predicted the potential of Helianthus annuus 2S albumin as a coagulant for organic pollutants and identified key interacting amino acid residues. mdpi.com

Functional Genomics and Gene Editing

Functional genomics and gene editing represent powerful tools for the targeted improvement of crops and for elucidating the fundamental biological roles of specific genes and proteins. In the context of the methionine-rich 2S protein from Helianthus annuus, these technologies offer unprecedented opportunities to enhance its nutritional value and to unravel its complex functions within the seed.

Application of CRISPR/Cas9 for Targeted Gene Manipulation

The CRISPR/Cas9 system has emerged as a revolutionary gene-editing tool with the potential to precisely modify plant genomes. While specific applications of CRISPR/Cas9 on the methionine-rich 2S protein in Helianthus are still in early stages, research in other crops provides a clear roadmap for its potential use. The primary goals for manipulating this protein would be to increase the methionine content in sunflower seeds, thereby enhancing their nutritional quality for human and animal consumption.

One promising strategy involves the targeted knockout of genes responsible for methionine catabolism. By disrupting the pathways that break down this essential amino acid, the free methionine pool within the seed could be increased, making more available for incorporation into storage proteins like the 2S albumin.

Furthermore, CRISPR/Cas9 could be employed to directly edit the gene encoding the 2S albumin to introduce additional methionine codons at strategic locations within the protein's sequence. This would directly boost the methionine content of the protein itself. The table below illustrates potential target genes in Helianthus for CRISPR/Cas9 editing, based on homologous genes in other species.

Table 1: Potential CRISPR/Cas9 Gene Targets in Helianthus for Methionine Enhancement

Target Gene CategorySpecific FunctionDesired Outcome of Editing
Methionine CatabolismEnzymes that degrade methionineIncreased free methionine pool
Methionine-Poor Storage ProteinsCompete for amino acid resourcesRebalancing towards methionine-rich proteins
Methionine-Rich 2S AlbuminDirect target for modificationIncreased methionine codons in the protein

Reverse Genetics Approaches to Elucidate Gene Function

Reverse genetics, which starts with a known gene to infer its function by observing the effects of its alteration, is a crucial methodology for understanding the role of the methionine-rich 2S protein in Helianthus. By specifically targeting the gene for this protein, researchers can create knockout or knockdown mutants and study the resulting phenotypic changes.

A primary technique in reverse genetics is the use of insertional mutagenesis, where a known piece of DNA (like a T-DNA from Agrobacterium tumefaciens) is inserted into the genome, potentially disrupting a gene. By screening a population of such mutants for insertions in the 2S albumin gene, scientists can identify plants that no longer produce this protein. Studying these plants can reveal the protein's role in seed development, germination, and stress tolerance.

Another powerful reverse genetics tool is RNA interference (RNAi), where the expression of the target gene is silenced post-transcriptionally. By introducing a construct that produces a double-stranded RNA corresponding to the 2S albumin gene, its translation into a protein can be significantly reduced. The resulting phenotype would provide insights into the protein's function.

Evolutionary and Comparative Studies

Deep Dive into the Evolution of Methionine-Rich 2S Proteins within the 2S Albumin Superfamily

The methionine-rich 2S protein of sunflower belongs to the prolamin superfamily, which also includes other significant allergens like non-specific lipid transfer proteins (nsLTPs). The 2S albumins themselves are a diverse group of seed storage proteins found across a wide range of dicotyledonous plants.

The evolution of high methionine content within this superfamily appears to be a trait that has arisen multiple times independently in different plant lineages. This suggests a strong selective pressure for the accumulation of sulfur-rich amino acids in the seeds of certain species. The high cysteine content is a conserved feature across the superfamily, providing structural stability through disulfide bonds. However, the enrichment in methionine is more sporadic.

The sunflower methionine-rich 2S albumin, SFA-8, is unique in that it consists of a single polypeptide chain, whereas most other 2S albumins are processed into two chains. This suggests a more recent evolutionary modification in its processing pathway. nih.gov

The evolution of codon usage also plays a role. In some cellular compartments, like mitochondria, changes in the genetic code have led to an increased use of codons for methionine, potentially as a mechanism to counteract oxidative stress. nih.gov While not directly in the nucleus where the 2S albumin gene is located, this highlights the evolutionary flexibility that can lead to methionine enrichment.

Comparative Analysis with Diverse Plant Species

Comparing the methionine-rich 2S protein of Helianthus with its homologs in other plant species reveals both conserved features and interesting divergences. The table below presents a comparison of 2S albumins from various plants.

Table 2: Comparative Analysis of 2S Albumins from Different Plant Species

Plant Species2S Albumin NameKey CharacteristicsAllergenicity
Sunflower (Helianthus annuus)SFA-8Single polypeptide chain, high methionine content. nih.govKnown allergen. nih.gov
Brazil Nut (Bertholletia excelsa)Ber e 1Very high methionine content, two polypeptide chains.Potent allergen.
Mustard (Sinapis alba)Sin a 1Two polypeptide chains, allergenic.Major allergen in mustard.
Castor Bean (Ricinus communis)Ric c 1/3Two polypeptide chains, toxic (ricin is a different protein).Allergenic.
Arabidopsis thalianaAt2S1-4Model organism for studying 2S albumin gene regulation. researchgate.netNot a common food allergen.

This comparative analysis highlights that while the basic structure of a small, stable, disulfide-bonded protein is conserved, the methionine content and allergenic potential can vary significantly. The high allergenicity of many 2S albumins, including the one from sunflower, is a critical consideration for any biotechnological applications aimed at improving nutritional value.

Unexplored Biological and Biotechnological Potential

Beyond its role as a seed storage protein, the methionine-rich 2S protein from Helianthus possesses a range of properties that suggest a number of unexplored biological and biotechnological applications.

The high stability of this protein, conferred by its compact structure and disulfide bonds, makes it a candidate for use in the food industry as an emulsifier and foaming agent. nih.gov Its methionine richness also makes it a valuable target for biofortification programs to improve the nutritional quality of various food products.

A particularly exciting and largely unexplored area is the use of this protein in nanotechnology. Plant-based proteins are being investigated for the creation of nanoparticles for the targeted delivery of drugs and other bioactive compounds. nih.gov The unique surface properties and stability of the sunflower 2S albumin could make it an ideal scaffold for such applications. These protein-based nanoparticles are biocompatible and biodegradable, offering advantages over synthetic delivery systems. nih.gov

Furthermore, the antifungal properties reported for some 2S albumins suggest a potential role in plant defense. This could be harnessed in agriculture by, for example, overexpressing the protein in crops to enhance their resistance to fungal pathogens.

Finally, the inherent allergenicity of the protein, while a challenge, also presents a research opportunity. By understanding the specific epitopes responsible for the allergic reaction, it may be possible to engineer modified versions of the protein with reduced allergenicity but retained nutritional and functional benefits.

Investigation of Novel Physiological Roles within the Plant

While traditionally recognized for its role in supplying essential amino acids during germination and early seedling development, emerging research is focused on elucidating the broader physiological significance of the methionine-rich 2S protein in Helianthus annuus. Current investigations are centered on its potential involvement in plant defense mechanisms and stress responses.

A significant area of research is the exploration of the antimicrobial and antifungal properties of 2S albumins. Studies on 2S albumins from other plant species have paved the way for investigating similar functions in Helianthus. For instance, research on the 2S albumins from dandelion (Taraxacum officinale), which exhibit sequence homology to sunflower 2S albumin, has demonstrated their inhibitory activity against various phytopathogenic fungi. nih.govresearchgate.net This suggests a potential role for the methionine-rich 2S protein in the innate defense system of the sunflower plant, protecting the seed and seedling from microbial threats.

Future research will likely involve in-vitro and in-vivo studies to directly assess the antifungal and antibacterial efficacy of purified methionine-rich 2S protein from Helianthus against a range of plant pathogens. Transcriptomic and proteomic analyses of sunflower plants under pathogen attack are also crucial to determine if the expression of the gene encoding this protein is upregulated as part of the plant's defense response. nih.govmdpi.com

The high methionine content of this 2S albumin may also be linked to the plant's ability to cope with abiotic stresses. Methionine is a precursor to various compounds involved in stress mitigation, such as S-adenosylmethionine (SAM), a key molecule in ethylene (B1197577) biosynthesis, and polyamines, which are known to be involved in stress responses. While direct studies on the role of this specific protein in stress tolerance are ongoing, related research provides valuable insights. For example, studies have shown that the exogenous application of L-methionine can improve the drought stress tolerance of sunflower plants. This was associated with improved growth attributes and a reduction in markers of oxidative stress.

Further investigation is needed to establish a direct link between the methionine-rich 2S protein and stress tolerance. Advanced research methodologies such as gene expression analysis under various abiotic stress conditions (e.g., drought, salinity, and extreme temperatures) will be instrumental. scilit.com Examining the protein's interaction with other cellular components involved in stress signaling pathways will also be a key area of future research.

**Table 1: Investigational Areas for Novel Physiological Roles of Methionine-Rich 2S Protein in *Helianthus annuus***

Research AreaKey Research QuestionsMethodologies
Antimicrobial/Antifungal Activity Does the purified protein inhibit the growth of relevant plant pathogens? What is the spectrum of its activity?In-vitro antifungal and antibacterial assays, Minimum Inhibitory Concentration (MIC) determination. mdpi.com
Gene Expression Under Biotic Stress Is the gene encoding the 2S albumin upregulated upon infection with fungal or bacterial pathogens?Quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq) of infected plant tissues. nih.govmdpi.com
Role in Abiotic Stress Tolerance Does the accumulation of this protein correlate with enhanced tolerance to drought, salinity, or temperature stress?Comparative proteomic analysis of stress-tolerant and susceptible sunflower varieties, gene expression studies under controlled stress conditions. scilit.com
Interaction with Defense Signaling Does the protein interact with known components of plant defense signaling pathways (e.g., salicylic (B10762653) acid, jasmonic acid pathways)?Yeast two-hybrid screening, co-immunoprecipitation assays.

Development of Non-Food/Non-Feed Industrial Applications

The unique physicochemical properties of the methionine-rich 2S protein from sunflower make it a promising candidate for various industrial applications beyond the food and feed sectors. Research is actively exploring its potential as a natural and biodegradable functional ingredient.

One of the most well-documented industrial applications for sunflower 2S albumin, particularly the SFA8 fraction, is its excellent emulsifying capacity. nih.gov This protein can effectively stabilize oil-in-water emulsions, a property attributed to its ability to form a strong elastic monolayer at interfaces. nih.govnih.gov This makes it a potential natural alternative to synthetic emulsifiers in various industrial formulations, such as in the cosmetics and personal care industries. While its native foaming properties are considered poor, research has shown that modification, such as through chemical deamidation or in the presence of a reducing agent, can significantly improve its ability to form stable foams. researchgate.net

Future work in this area will likely focus on optimizing the extraction and purification processes to obtain highly functional protein isolates. Further modifications, both chemical and enzymatic, will be explored to enhance its foaming and emulsifying properties for specific industrial needs. researchgate.net The development of sunflower-derived biosurfactants for applications like bioremediation is also an emerging area of interest. mdpi.com

The film-forming ability of sunflower proteins is another promising avenue for industrial application. Research has demonstrated that sunflower protein isolates can be used to create biodegradable films. nih.gov These films have potential applications in packaging and as agricultural mulches. The incorporation of natural antioxidant compounds retained during protein isolation can further enhance the functionality of these films.

In the realm of nanotechnology, the use of proteins as templates or capping agents for the synthesis of nanoparticles is a rapidly growing field. While research on the use of Helianthus 2S albumin in this context is in its early stages, studies on the synthesis of gold nanoparticles using sunflower flower extracts suggest the potential for plant-derived biomolecules in this area. researchgate.net The ability of albumins, in general, to serve as drug delivery vehicles in nanoparticle form opens up exciting possibilities for the future application of this plant-based protein in biomedicine, although this is currently focused on human and bovine serum albumin. nih.govnih.gov

Table 2: Potential Non-Food/Non-Feed Industrial Applications of Methionine-Rich 2S Protein, Helianthus

Application AreaProperty LeveragedPotential Products/ProcessesFuture Research Focus
Industrial Emulsifiers High surface activity, ability to form stable emulsions. nih.govnih.govEmulsifiers for cosmetics, paints, and other industrial formulations.Optimization of extraction for high functionality, chemical and enzymatic modification to enhance properties. researchgate.net
Biosurfactants Amphiphilic nature, surface tension reduction. mdpi.comBioremediation of oil-contaminated sites, enhanced oil recovery.Production of biosurfactants from sunflower by-products, characterization of their properties. mdpi.com
Biodegradable Films Film-forming capacity, network formation. nih.govBiodegradable packaging materials, agricultural films.Improving mechanical and barrier properties of films, incorporation of active compounds.
Nanotechnology Capping and reducing agent potential. researchgate.net"Green" synthesis of metallic nanoparticles, potential for drug delivery systems. nih.govnih.govInvestigating the direct role of the purified protein in nanoparticle synthesis and stabilization.

Q & A

Q. How are methionine-rich 2S proteins isolated and quantified from Helianthus annuus seeds?

Methionine-rich 2S albumins can be isolated using sequential chromatography. For example, acidic, basic, and neutral proteins are separated via ion-exchange chromatography:

  • S-Sepharose columns (cation exchange) equilibrated at pH 5.2 retain basic proteins, which are eluted with a NaCl gradient (500 mM).
  • Q-Sepharose columns (anion exchange) at pH 7.8 retain acidic proteins, eluted similarly. Neutral proteins remain in the void volume. Quantification is performed using the Bio-Rad protein assay with BSA standards .

Q. What structural characteristics differentiate methionine-rich 2S proteins from helianthinin (11S globulins) in sunflower?

  • 2S albumins : ~12 kDa, monomeric, methionine-rich (up to 15% by weight), stabilized by disulfide bonds.
  • Helianthinin : Hexameric (32–44 kDa subunits), arranged in trigonal antiprisms, with acidic and basic polypeptide chains linked by disulfide bridges. SDS-PAGE analysis reveals distinct bands: 2S proteins migrate near 12 kDa, while helianthinin dissociates into subunits ranging from 46.2–96.4 kDa .

Q. What methods validate the methionine content of 2S albumins?

Amino acid sequencing (Edman degradation) and mass spectrometry are standard. For example, Kortt et al. (1991) identified a methionine-rich 2S albumin (12 kDa) with 16 methionine residues via cDNA sequencing and biochemical assays .

Advanced Research Questions

Q. How do genetic variations in Helianthus genotypes influence methionine-rich 2S protein expression?

Hybrid cultivars like P-58 exhibit 27.3% higher 2S albumin content compared to other genotypes. To validate this, researchers should:

  • Perform SDS-PAGE and densitometry on protein extracts from diverse genotypes.
  • Use qRT-PCR to correlate gene expression levels (e.g., Ha-2S1 gene) with protein abundance .

Q. What mechanisms explain the allergenicity of sunflower 2S albumins, and how can contradictory clinical data be reconciled?

Methionine-rich 2S proteins (e.g., SSA) bind IgE in sensitized individuals, causing anaphylaxis. Contradictions arise due to:

  • Variability in protein isoforms across sunflower cultivars.
  • Cross-reactivity with homologs in nuts/legumes. Resolution requires:
  • Immunoblotting with patient sera to identify IgE-reactive isoforms.
  • Structural analysis (e.g., NMR, X-ray crystallography) to map allergenic epitopes .

Q. What bioinformatics tools are used to analyze evolutionary conservation of methionine-rich 2S proteins?

  • Phylogenetic analysis : Tools like MEGA or PhyML compare 2S sequences across plant species (e.g., sesame, Brazil nut).
  • Conserved domain databases : SMART or Pfam identify cysteine-rich motifs (e.g., 8 conserved Cys residues in 2S allergens) .

Q. How does the structural conformation of 2S albumins influence their functional roles in seeds?

Solution NMR studies reveal that α-helical and β-sheet domains stabilize methionine-rich regions, enhancing resistance to rumen degradation. Functional assays (e.g., in vitro pepsin digestion) correlate structural stability with nutritional retention .

Methodological Challenges & Data Contradictions

Q. How can researchers address discrepancies in quantifying 2S albumin abundance across studies?

  • Standardize extraction protocols (e.g., buffer pH, reducing agents).
  • Use hybrid controls (e.g., P-58 kernels) for cross-study calibration .

Q. Why do some studies report low allergenic potential for sunflower 2S proteins despite structural homology to known allergens?

  • Hypothesis : Post-translational modifications (e.g., glycosylation) may mask epitopes.
  • Testing : Compare recombinant vs. native protein IgE reactivity using ELISA .

Q. What experimental designs improve the reliability of 2S protein stability studies under rumen conditions?

  • In vitro models : Use rumen fluid simulants with controlled pH (6.5–7.0) and microbial consortia.
  • Temporal sampling : Measure residual protein via SDS-PAGE at 0, 6, and 12 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.